6-Ethenylpyridine-2-carbaldehyde

Description

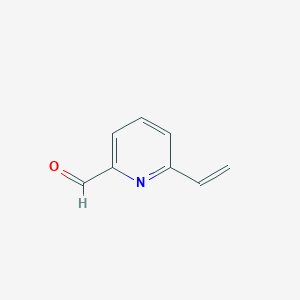

Structure

3D Structure

Properties

IUPAC Name |

6-ethenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPXAKSXUHFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663729 | |

| Record name | 6-Ethenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579500-16-6 | |

| Record name | 6-Ethenylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethenylpyridine-2-carbaldehyde

Abstract

Introduction and Significance

Pyridine derivatives are fundamental scaffolds in a vast array of functional molecules, from pharmaceuticals to advanced polymers. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of their chemical and physical properties. 6-Ethenylpyridine-2-carbaldehyde is a particularly interesting, yet underexplored, bifunctional molecule. The presence of a carbaldehyde group at the 2-position offers a handle for various chemical transformations, such as the formation of Schiff bases or use in condensation reactions[1]. Concurrently, the ethenyl (vinyl) group at the 6-position provides a site for polymerization or other alkene-based modifications[2]. This unique combination makes it a valuable synthon for creating complex molecular architectures, including specialized ligands, polymers with tailored functionalities, and novel pharmaceutical intermediates. The lack of a clear, documented synthetic route presents a significant hurdle to its widespread use, a gap this guide aims to fill by proposing a scientifically sound and experimentally viable pathway.

Proposed Synthetic Pathway

Given the absence of a direct reported synthesis for 6-Ethenylpyridine-2-carbaldehyde, a logical and robust multi-step approach is proposed, commencing with an inexpensive and commercially available starting material, 2,6-lutidine. The overall strategy involves the sequential and selective functionalization of the two methyl groups.

Caption: Proposed multi-step synthesis of 6-Ethenylpyridine-2-carbaldehyde.

Step 1: Synthesis of 6-Methyl-2-pyridinemethanol

The initial challenge lies in the selective functionalization of one of the two equivalent methyl groups of 2,6-lutidine. While traditional chemical methods can be complex, modern biocatalytic approaches offer high selectivity.

-

Causality: Whole-cell biocatalysis using recombinant E. coli expressing enzymes like xylene monooxygenase (XMO) can achieve highly selective hydroxylation of one methyl group, avoiding over-oxidation or reaction at the second methyl group[3]. This method is advantageous due to its mild reaction conditions and high selectivity, minimizing the need for complex protection-deprotection strategies.

Experimental Protocol (Conceptual):

-

Cultivate recombinant E. coli cells engineered to express a suitable oxidizing enzyme (e.g., xylene monooxygenase) in an appropriate fermentation vessel with growth media[3].

-

Introduce 2,6-lutidine to the bioreactor in a fed-batch manner to maintain a low, non-toxic concentration.

-

Monitor the conversion of the starting material and the formation of 6-methyl-2-pyridinemethanol using HPLC or GC.

-

Upon completion, separate the product from the cells and aqueous medium via extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the product using column chromatography.

Step 2: Synthesis of 6-Methyl-2-pyridinecarboxaldehyde

The oxidation of the primary alcohol to an aldehyde is a standard transformation. Selenium dioxide is a well-established reagent for this specific conversion on pyridine scaffolds, offering good yields[4][5].

-

Causality: Selenium dioxide is a reliable oxidizing agent for converting activated alcohols, such as those adjacent to an aromatic ring, to the corresponding aldehydes. The reaction proceeds under relatively mild conditions, preventing over-oxidation to the carboxylic acid, which can be a concern with stronger oxidizing agents[6].

Experimental Protocol:

-

Dissolve 6-methyl-2-pyridinemethanol (1.0 eq) in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser[5].

-

Prepare a solution of selenium dioxide (0.5 eq) in water and add it slowly to the reaction mixture.

-

Heat the mixture to reflux (approx. 100 °C) and stir for 6 hours, monitoring the reaction progress by TLC.

-

After cooling, remove the precipitated metallic selenium by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Extract the residue with hot hexane to isolate the product. Evaporation of the hexane yields 6-methyl-2-pyridinecarboxaldehyde, which can be further purified if necessary[5].

Step 3: Synthesis of 6-Ethenylpyridine-2-carbaldehyde via Wittig Reaction

The final key transformation is the conversion of the remaining methyl group into an ethenyl (vinyl) group. The Wittig reaction is a classic and highly effective method for this type of olefination[7][8]. To prevent the Wittig reagent from reacting with the existing aldehyde, it must first be protected.

-

Causality: The aldehyde functional group is highly electrophilic and would readily react with the nucleophilic Wittig ylide. Protection as an acetal renders it inert to the basic and nucleophilic conditions of the Wittig reaction. The methyl group on the pyridine ring can be activated for ylide formation by free-radical bromination to the bromomethyl derivative, which is then converted to a phosphonium salt[9]. The ylide, generated by deprotonation of the phosphonium salt, can then react with formaldehyde to form the desired vinyl group. Finally, the acetal is easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Experimental Protocol:

-

Protection: React 6-methyl-2-pyridinecarboxaldehyde (1.0 eq) with ethylene glycol (1.2 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. After workup, the protected aldehyde is obtained.

-

Bromination: Dissolve the protected intermediate in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN. Reflux the mixture under illumination to initiate benzylic bromination.

-

Phosphonium Salt Formation: React the resulting bromomethyl intermediate with triphenylphosphine (PPh₃) (1.1 eq) in a suitable solvent like toluene or acetonitrile to form the corresponding triphenylphosphonium salt[10].

-

Wittig Reaction: Suspend the phosphonium salt in dry THF under an inert atmosphere and cool to 0 °C. Add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide. Introduce formaldehyde (as paraformaldehyde) to the reaction mixture and allow it to stir to form the vinyl group[11].

-

Deprotection: Quench the reaction and perform an aqueous workup. The crude product is then treated with a mild aqueous acid (e.g., 1M HCl) to hydrolyze the acetal, yielding the final product, 6-Ethenylpyridine-2-carbaldehyde.

-

Purification: The final compound should be purified by column chromatography on silica gel.

Characterization of 6-Ethenylpyridine-2-carbaldehyde

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected outcomes from key spectroscopic techniques.

Caption: Comprehensive workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected chemical shifts are predicted based on analogous structures such as 6-methyl-2-pyridinecarboxaldehyde[12][13] and 2-vinylpyridine[14][15].

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A singlet is expected around δ 10.0-10.2 ppm.

-

Pyridine Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.5-8.5 ppm). They will exhibit a characteristic splitting pattern (likely a triplet and two doublets).

-

Vinyl Protons: A classic AMX spin system is expected, with three distinct signals:

-

One proton (Hα, geminal to the ring) as a doublet of doublets around δ 6.8-7.0 ppm.

-

Two protons (Hβ, terminal) as doublets (or doublets of doublets due to geminal coupling) around δ 5.5-6.5 ppm.

-

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde Carbonyl: A signal is expected in the downfield region, around δ 190-194 ppm.

-

Pyridine Carbons: Five signals are expected in the aromatic region, typically between δ 120-160 ppm.

-

Vinyl Carbons: Two signals are expected: one for the internal carbon (Cα) around δ 136-138 ppm and one for the terminal carbon (Cβ) around δ 120-125 ppm[16].

| Functional Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Aldehyde (-CHO) | 10.0 - 10.2 (s, 1H) | 190 - 194 |

| Pyridine Ring (-CH-) | 7.5 - 8.5 (m, 3H) | 120 - 160 |

| Vinyl (-CH=CH₂) | 6.8 - 7.0 (dd, 1H, Cα-H) | 136 - 138 (Cα) |

| 5.5 - 6.5 (m, 2H, Cβ-H₂) | 120 - 125 (Cβ) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700 - 1715 |

| Aldehyde C-H | Stretch | ~2820 and ~2720 (two bands) |

| Vinyl C=C | Stretch | ~1630 - 1640 |

| Pyridine Ring | C=C, C=N Stretch | ~1580 - 1600 |

| Vinyl =C-H | Out-of-plane bend | ~910 and ~990 |

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the aldehyde carbonyl group. Additionally, characteristic bands for the vinyl group and the pyridine ring vibrations should be observable[17][18].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The calculated molecular weight for C₈H₇NO is 133.15 g/mol . A high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 134.0600.

-

Fragmentation: Common fragmentation pathways for pyridine aldehydes include the loss of the CHO group (M-29) and cleavage of the pyridine ring[19]. The presence of the vinyl group may introduce additional fragmentation patterns.

Conclusion

This guide presents a comprehensive and scientifically grounded framework for the synthesis and characterization of 6-Ethenylpyridine-2-carbaldehyde. By leveraging a multi-step synthetic strategy rooted in well-established organic reactions, this document provides a viable pathway for researchers to access this valuable bifunctional building block. The detailed characterization protocols and predicted spectroscopic data offer a robust system for validating the successful synthesis and purity of the target compound. The methodologies outlined herein are intended to empower researchers in the fields of materials science, coordination chemistry, and drug development to explore the full potential of this versatile molecule.

References

-

IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of... ResearchGate. [Link]

-

Pyridine-2-carbaldehyde. Wikipedia. [Link]

-

2-Vinylpyridine. PubChem. National Institutes of Health. [Link]

-

6-Methyl-2-pyridinecarboxaldehyde. PubChem. National Institutes of Health. [Link]

-

4-Vinylpyridine. PubChem. National Institutes of Health. [Link]

-

Fig. 1. IR spectra: a) poly-4-vinylpyridine; b) the quaternary salt of... ResearchGate. [Link]

-

Pyridine Aldehydes and Ketones. ResearchGate. [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...

-

2,6-Pyridinedicarboxaldehyde. NIST WebBook. [Link]

-

2-Vinylpyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2-Vinylpyridine | C7H7N | MD Topology | NMR | X-Ray. ATB. [Link]

-

2-Vinylpyridine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. ReactionFlash. [Link]

-

2-Vinylpyridine. Wikipedia. [Link]

-

2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. (2022, April 12). MDPI. [Link]

-

Preparation method of 2-pyridine carboxaldehyde. Patsnap. (CN101906068A). [Link]

-

4-Pyridinecarboxaldehyde. NIST WebBook. [Link]

- Preparation method of 2-pyridine carboxaldehyde.

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Common Conditions. The impress project. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024, October 25). Taylor & Francis Online. [Link]

-

Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines... ResearchGate. [Link]

- Method for synthesizing and preparing 2-vinyl pyridine.

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. [Link]

-

Reactivity of 2,6-lutidine/BR₃ and pyridine/BR₃ Lewis pairs (R = F, Me, C₆F₅): a density functional study. PubMed. [Link]

-

Side-chain alkylation of 2,6-lutidine to 2,6-divinylpyridine over basic zeolites. ResearchGate. [Link]

-

6-Methyl-2-pyridinecarboxaldehyde. Georganics. [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation... American Chemical Society. [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 6-Methyl-2-pyridinecarboxaldehyde | 1122-72-1 [chemicalbook.com]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR [m.chemicalbook.com]

- 13. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]

- 19. 2,6-Pyridinedicarboxaldehyde [webbook.nist.gov]

6-Ethenylpyridine-2-carbaldehyde chemical properties and reactivity

An In-depth Technical Guide to 6-Ethenylpyridine-2-carbaldehyde: Chemical Properties, Reactivity, and Synthetic Applications

Introduction: A Versatile Heterocyclic Building Block

6-Ethenylpyridine-2-carbaldehyde is a bifunctional organic compound featuring a pyridine scaffold substituted with both an aldehyde and a vinyl (ethenyl) group. This unique combination of reactive sites makes it a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The pyridine ring, a foundational heterocyclic aromatic system, is a prevalent pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2] The presence of the aldehyde and vinyl groups provides orthogonal handles for a wide array of chemical transformations, positioning this compound as a versatile precursor for the synthesis of complex molecular architectures and novel pharmaceutical agents.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of 6-Ethenylpyridine-2-carbaldehyde. We will delve into the causality behind its reactivity, present validated experimental insights, and outline its potential in the landscape of drug discovery and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in a laboratory setting, from solubility and storage to its reactivity profile. While extensive experimental data for 6-Ethenylpyridine-2-carbaldehyde is not broadly published, we can compile its core properties based on available data for analogous structures and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | PubChem[3] |

| Molecular Weight | 133.15 g/mol | PubChem[3] |

| Monoisotopic Mass | 133.05276 Da | PubChem[3] |

| Appearance | Predicted: Colorless to yellow or brown liquid/solid | Analogy to Pyridine-2-carbaldehyde[4] |

| Boiling Point | ~181 °C (Predicted for isomer) | Sigma-Aldrich (for Pyridine-2-carbaldehyde)[5] |

| Density | ~1.126 g/cm³ (Predicted for isomer) | Sigma-Aldrich (for Pyridine-2-carbaldehyde)[5] |

| Predicted XlogP | 1.5 | PubChem[3] |

| InChI Key | JCBPXAKSXUHFJT-UHFFFAOYSA-N | PubChem[3] |

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of 6-Ethenylpyridine-2-carbaldehyde is dictated by the interplay of its three key structural motifs: the pyridine nitrogen, the aldehyde, and the vinyl group. Understanding the inherent electronic properties of each is crucial to predicting and controlling its chemical transformations.

Caption: Key reactive centers in 6-Ethenylpyridine-2-carbaldehyde.

Reactions at the Aldehyde Functional Group

The aldehyde is arguably the most versatile functional group on the molecule. The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen, making it a prime target for nucleophiles.

-

Nucleophilic Addition: This is a cornerstone reaction. Grignard reagents (R-MgBr) or organolithium compounds (R-Li) will attack the carbonyl carbon to form secondary alcohols after an aqueous workup. This provides a reliable method for carbon-carbon bond formation.

-

Formation of Imines (Schiff Bases): The aldehyde readily condenses with primary amines to form imines. This reaction is of paramount importance in coordination chemistry, as the resulting iminopyridine moiety, in conjunction with the pyridine nitrogen, forms a robust bidentate ligand capable of chelating to various metal ions.[4]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (6-ethenylpyridin-2-yl)methanol. This transformation is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) to avoid unintended reduction of the vinyl group or the pyridine ring.

-

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will convert the aldehyde to the corresponding carboxylic acid, 6-ethenylpicolinic acid.

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of the C=O bond into a C=C bond, providing a powerful tool for extending the carbon skeleton and synthesizing more complex alkenes.

Reactions involving the Ethenyl (Vinyl) Group

The vinyl group's π-electron system makes it nucleophilic and susceptible to addition reactions.

-

Electrophilic Addition: It can undergo addition reactions with electrophiles such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). The regioselectivity of HBr addition is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens.

-

Hydrogenation: The vinyl group can be reduced to an ethyl group via catalytic hydrogenation (e.g., H₂ over Pd/C). Careful selection of catalyst and reaction conditions is necessary to achieve selectivity over the reduction of the aldehyde or the pyridine ring.

-

Ozonolysis: As will be discussed in the synthesis section, ozonolysis provides a method to cleave the vinyl group's double bond, which can be a synthetic route to the aldehyde itself from a precursor like 2,6-divinylpyridine.[6]

The Role of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom has a lone pair of electrons that is not part of the aromatic system, rendering it basic and nucleophilic.

-

N-Coordination: The nitrogen atom readily coordinates to metal centers, a fundamental property that underpins its use in catalysis and materials science.[7]

-

N-Alkylation: The nitrogen can be alkylated with alkyl halides to form pyridinium salts.

Proposed Synthesis Methodology: Ozonolysis Pathway

A practical and efficient laboratory-scale synthesis of 6-Ethenylpyridine-2-carbaldehyde can be envisioned through the selective ozonolysis of a symmetric precursor, 2,6-divinylpyridine. This approach leverages a well-established reaction to unmask one of the vinyl groups as an aldehyde.

Caption: Workflow for the synthesis of 6-Ethenylpyridine-2-carbaldehyde.

Experimental Protocol

Objective: To synthesize 6-Ethenylpyridine-2-carbaldehyde from 2,6-divinylpyridine.

Materials:

-

2,6-Divinylpyridine (Starting Material)

-

Methanol (MeOH), Anhydrous

-

Dichloromethane (DCM), Anhydrous

-

Ozone (O₃, from an ozone generator)

-

Dimethyl Sulfide (Me₂S)

-

Sodium Sulfate (Na₂SO₄), Anhydrous

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: Dissolve 2,6-divinylpyridine (1 equivalent) in a mixture of anhydrous DCM and MeOH (e.g., 9:1 v/v) in a three-neck round-bottom flask equipped with a gas dispersion tube and a drying tube.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution. Monitor the reaction by TLC. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.

-

Quenching: Stop the ozone flow and purge the flask with dry nitrogen or argon to remove excess ozone. While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5-2 equivalents) dropwise.

-

Workup: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight to ensure complete reduction of the ozonide intermediate.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes) to yield pure 6-Ethenylpyridine-2-carbaldehyde.[6]

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

FTIR spectroscopy to identify the characteristic aldehyde C=O stretch (~1700 cm⁻¹).

-

Mass spectrometry to confirm the molecular weight.

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of therapeutic agents targeting a wide range of diseases.[2][8] 6-Ethenylpyridine-2-carbaldehyde serves as an ideal starting point for building libraries of novel compounds for drug discovery campaigns.

-

Scaffold for Bioactive Molecules: The pyridine core is a privileged structure in drug design.[1] The aldehyde and vinyl groups act as versatile handles for diversification. For instance, the aldehyde can be converted into various functional groups (amines, alcohols, carboxylic acids) or used in multicomponent reactions to rapidly build molecular complexity. This allows for systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties. Recently, substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors for cancer therapy, highlighting the continued relevance of this scaffold.[9]

-

Precursor for Complex Ligands: As previously mentioned, the formation of iminopyridine ligands via Schiff base condensation is a powerful application. These ligands are used to create metal complexes with tailored electronic and steric properties, finding use in areas from catalysis to bioinorganic chemistry and the development of imaging agents.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a "fragment" in FBDD campaigns. Its distinct functional groups allow it to be elaborated or linked to other fragments to build potent drug candidates that bind to specific biological targets.

Safety and Handling

As a research chemical, 6-Ethenylpyridine-2-carbaldehyde should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from the closely related Pyridine-2-carbaldehyde provides a strong basis for safe handling protocols.

-

Hazards: Assumed to be harmful if swallowed and toxic if inhaled.[10][11] Causes skin and serious eye irritation.[11][12]

-

Precautions for Safe Handling:

-

Storage Conditions:

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Pyridine-2-carbaldehyde.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET for 2-Pyridinecarboxaldehyde.

- Toronto Research Chemicals. (2024). Safety Data Sheet for 2-CYANOPYRIDINE-4-CARBOXALDEHYDE.

- Jubilant Ingrevia. (2024). Safety Data Sheet for Pyridine-2-aldehyde.

- Acros Organics. (2025). SAFETY DATA SHEET for Imidazo[1,2-a]pyridine-2-carbaldehyde.

- PubChem. 6-ethenylpyridine-2-carbaldehyde hydrochloride. National Center for Biotechnology Information.

- Wikipedia. Pyridine-2-carbaldehyde.

- El-naggar, A. M., et al. (2010).

- PubChem. 6-acetyl-1-ethenyl-2H-pyridine-3-carbaldehyde. National Center for Biotechnology Information.

- Sigma-Aldrich. 6-(2-Thienyl)-2-pyridinecarboxaldehyde.

- Sigma-Aldrich. 6-(3-Thienyl)pyridine-2-carboxaldehyde.

- PubChem. 6-[(Z)-2-ethenylbut-2-enyl]pyridine-3-carbaldehyde. National Center for Biotechnology Information.

- Ragaini, F., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (36), 4047-4056.

- ChemicalBook. 6-(2-THIENYL)-2-PYRIDINECARBOXALDEHYDE Product Description.

- ChemicalBook. 6-(3-THIENYL)PYRIDINE-2-CARBOXALDEHYDE Product Description.

- Google Patents. (2004). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

- The Good Scents Company. 2-pyridine carboxaldehyde.

- PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information.

- PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information.

- Nepal, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4399–4426.

- Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830.

- PubChem. 2,5-bis(ethenyl)-1H-pyridine-2-carbaldehyde. National Center for Biotechnology Information.

- Ahmad, I., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-72.

- Sigma-Aldrich. 6-(2-Thienyl)-2-pyridinecarboxaldehyde 97%.

- NIST. 6-Methyl pyridine-2-aldehyde. National Institute of Standards and Technology.

- Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-ethenylpyridine-2-carbaldehyde hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 6-Ethenylpyridine-2-carbaldehyde: A Technical Guide

Introduction

6-Ethenylpyridine-2-carbaldehyde, a bifunctional aromatic compound, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde and a polymerizable vinyl group on a pyridine scaffold, allows for a multitude of chemical transformations. This guide provides an in-depth analysis of the expected spectroscopic characteristics of 6-ethenylpyridine-2-carbaldehyde, offering a predictive framework for its identification and characterization. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from structurally related compounds, namely 2-vinylpyridine and pyridine-2-carbaldehyde, to provide a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Synthesis Overview

The unique arrangement of functional groups in 6-ethenylpyridine-2-carbaldehyde dictates its chemical reactivity and spectroscopic signature. The aldehyde group at the 2-position is an excellent electrophile and can participate in various condensation and nucleophilic addition reactions. The ethenyl (vinyl) group at the 6-position is susceptible to polymerization and various addition reactions.

Synthesis Pathway Visualization

A plausible synthetic route to 6-ethenylpyridine-2-carbaldehyde could involve the selective oxidation of the corresponding vinyl-substituted methyl pyridine. A related patent describes the ozonolysis of a 2-vinyl group to yield a 2-carboxaldehyde, suggesting a viable synthetic strategy[1].

Caption: Plausible synthetic route to 6-Ethenylpyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-ethenylpyridine-2-carbaldehyde are detailed below, based on the known spectral data of 2-vinylpyridine and pyridine-2-carbaldehyde[2][3][4].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde, vinyl, and pyridine ring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aldehyde-H | ~10.1 | Singlet | - | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the pyridine ring. |

| Pyridine-H4 | ~8.0-8.2 | Triplet | J ≈ 7.8 | This proton is expected to be a triplet due to coupling with the adjacent H3 and H5 protons. |

| Pyridine-H3 | ~7.9-8.1 | Doublet | J ≈ 7.7 | Coupled primarily to the H4 proton. |

| Pyridine-H5 | ~7.6-7.8 | Doublet | J ≈ 7.5 | Coupled primarily to the H4 proton. |

| Vinyl-Hα | ~6.8-7.0 | Doublet of doublets | J ≈ 17.5, 10.8 | This proton shows geminal and trans coupling to the other two vinyl protons. |

| Vinyl-Hβ (trans) | ~6.2-6.4 | Doublet of doublets | J ≈ 17.5, 1.7 | Exhibits strong trans coupling to Hα and weak geminal coupling to Hβ(cis). |

| Vinyl-Hβ (cis) | ~5.5-5.7 | Doublet of doublets | J ≈ 10.8, 1.7 | Shows strong cis coupling to Hα and weak geminal coupling to Hβ(trans). |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aldehyde C=O | ~193-195 | The carbonyl carbon is significantly deshielded. |

| Pyridine C2 | ~152-154 | The carbon bearing the aldehyde group is deshielded. |

| Pyridine C6 | ~158-160 | The carbon bearing the vinyl group is also deshielded. |

| Pyridine C4 | ~137-139 | Aromatic carbon. |

| Pyridine C3 | ~127-129 | Aromatic carbon. |

| Pyridine C5 | ~122-124 | Aromatic carbon. |

| Vinyl Cα | ~136-138 | The α-carbon of the vinyl group. |

| Vinyl Cβ | ~122-124 | The β-carbon of the vinyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-ethenylpyridine-2-carbaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a 30-degree pulse angle.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-ethenylpyridine-2-carbaldehyde is expected to show characteristic absorption bands for the aldehyde, vinyl, and pyridine moieties. The interpretation can be guided by data from similar structures like 2-vinylpyridine and 6-bromopyridine-2-carbaldehyde[5][6][7][8].

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |

| C=O stretch (aldehyde) | ~1700-1720 | Strong |

| C=C stretch (vinyl) | ~1630-1640 | Medium |

| C=N and C=C stretch (pyridine ring) | ~1580-1600 and ~1450-1480 | Medium to Strong |

| =C-H bend (vinyl, out-of-plane) | ~990 and ~910 | Strong |

| C-H bend (pyridine ring) | ~750-800 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of 6-ethenylpyridine-2-carbaldehyde is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern can be predicted based on the known behavior of related compounds like 2-vinylpyridine and pyridine-2-carbaldehyde[9][10].

| m/z | Proposed Fragment | Formation Mechanism |

| 133 | [M]⁺ | Molecular ion |

| 132 | [M-H]⁺ | Loss of a hydrogen radical |

| 105 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 104 | [M-CHO]⁺ | Loss of the formyl radical |

| 78 | [C₅H₄N]⁺ | Fragmentation of the side chains |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC) inlet.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Detection: The detector will record the abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-ethenylpyridine-2-carbaldehyde. By leveraging data from structurally analogous compounds, we have established a robust framework for the interpretation of its NMR, IR, and MS spectra. The detailed experimental protocols offer a standardized approach for acquiring high-quality data. This information is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this promising chemical entity.

References

-

PubChem. 6-ethenylpyridine-2-carbaldehyde hydrochloride. National Center for Biotechnology Information. [Link]

-

Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Royal Society of Chemistry. [Link]

-

PubChem. 6-[(Z)-2-ethenylbut-2-enyl]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 6-[(Z)-pent-1-enyl]pyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ARKIVOC. A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives. Arkat USA, Inc. [Link]

-

PubChem. 6-acetyl-1-ethenyl-2H-pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Wikimedia Foundation. [Link]

- Google Patents.

-

Molecules. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. MDPI. [Link]

-

Molecules. Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [Link]

-

ResearchGate. IR Spectrum of a. P2VP, b. P2VP-I 2 . [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

MassBank. 2-VINYLPYRIDINE; EI-B; MS. [Link]

-

ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2 . [Link]

Sources

- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]

- 4. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 5. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to 6-Ethenylpyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

6-Ethenylpyridine-2-carbaldehyde, also known as 6-vinylpyridine-2-carboxaldehyde, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, an aldehyde group, and a vinyl substituent, offers a versatile platform for a wide array of chemical transformations. The pyridine moiety provides a basic nitrogen atom, capable of coordination with metal ions and participation in hydrogen bonding, which is a crucial feature in many biologically active compounds. The aldehyde group is a reactive handle for nucleophilic additions and condensations, while the vinyl group can undergo polymerization and other addition reactions. This guide provides a comprehensive overview of the synthesis, key chemical properties, and potential applications of this promising, yet not extensively documented, chemical entity.

Molecular and Physicochemical Properties

A summary of the key identifiers and computed properties for 6-ethenylpyridine-2-carbaldehyde is presented in the table below. These values are derived from computational models and provide a foundational understanding of the molecule's physical characteristics.

| Property | Value | Source |

| Molecular Formula | C8H7NO | PubChem |

| Molecular Weight | 133.15 g/mol | PubChem |

| IUPAC Name | 6-ethenylpyridine-2-carbaldehyde | PubChem |

| Synonyms | 6-vinylpyridine-2-carboxaldehyde, 6-vinylpicolinaldehyde | N/A |

Proposed Synthesis Pathway: Ozonolysis of 2-Ethenyl-6-methylpyridine

A viable and efficient method for the synthesis of 6-ethenylpyridine-2-carbaldehyde is the ozonolysis of a suitable precursor, such as 2-ethenyl-6-methylpyridine. This method selectively cleaves the double bond of the vinyl group to yield the desired aldehyde. A Russian patent describes a general procedure for the ozonolysis of 2-vinylpyridines to the corresponding 2-carboxaldehydes, indicating the feasibility of this approach.[1]

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of 6-ethenylpyridine-2-carbaldehyde via ozonolysis.

Detailed Experimental Protocol (Proposed)

The following is a generalized, yet detailed, experimental protocol for the ozonolysis of a vinylpyridine derivative, which can be adapted for the synthesis of 6-ethenylpyridine-2-carbaldehyde. This protocol is based on established methodologies for similar transformations.[1][2]

Materials:

-

2-Ethenyl-6-methylpyridine (starting material)

-

Dichloromethane (CH2Cl2), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O3) generated from an ozone generator

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh3)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A solution of 2-ethenyl-6-methylpyridine in a suitable solvent, such as anhydrous dichloromethane or a mixture of dichloromethane and methanol, is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solution typically turns a blueish color upon completion, indicating the presence of excess ozone.

-

Quenching: The ozone flow is stopped, and the solution is purged with a stream of nitrogen or oxygen to remove any residual ozone.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for several hours to overnight.

-

Workup and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-ethenylpyridine-2-carbaldehyde.

Chemical Reactivity and Potential Transformations

The trifunctional nature of 6-ethenylpyridine-2-carbaldehyde opens up a multitude of synthetic possibilities. The reactivity of each functional group can be selectively addressed to generate a diverse range of derivatives.

Caption: Potential reaction pathways for 6-ethenylpyridine-2-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile site for nucleophilic attack. It can readily undergo condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and are also utilized as ligands in coordination chemistry.[3] Furthermore, the aldehyde can be a substrate for Wittig reactions to extend the carbon chain, or be reduced to the corresponding alcohol, 6-ethenylpyridin-2-yl)methanol, using mild reducing agents like sodium borohydride.[4]

Reactions of the Vinyl Group

The ethenyl (vinyl) group is susceptible to polymerization, making 6-ethenylpyridine-2-carbaldehyde a potential monomer for the synthesis of functional polymers.[5] Vinylpyridines are known to be valuable components in the production of specialty polymers and latexes.[5] The vinyl group can also participate in various addition reactions, such as halogenation and hydrohalogenation, and can act as a dienophile in Diels-Alder reactions.

Reactions involving the Pyridine Ring

The nitrogen atom in the pyridine ring imparts basicity to the molecule and can be quaternized by reaction with alkyl halides.[6] This modification can significantly alter the solubility and electronic properties of the molecule. The pyridine nitrogen also serves as a coordination site for metal ions, suggesting the use of 6-ethenylpyridine-2-carbaldehyde and its derivatives as ligands in the synthesis of metal complexes with potential catalytic or medicinal applications.[7]

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 6-ethenylpyridine-2-carbaldehyde make it an attractive building block for the development of novel therapeutic agents and advanced materials.

Medicinal Chemistry

The pyridine ring is a common scaffold in a vast number of FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[8] The aldehyde group can be used to synthesize Schiff base derivatives, which have been extensively studied for their therapeutic potential. For instance, pyridine-2-carboxaldehyde thiosemicarbazones have shown promising anticancer activity.[9] The vinyl group could be exploited for targeted drug delivery by incorporating the molecule into a polymer backbone.

Materials Science

Vinylpyridine-containing polymers have found applications in various fields. They are used as binders in the tire industry, in photographic films, and as components of polymer electrolytes for batteries.[5] The ability of 6-ethenylpyridine-2-carbaldehyde to polymerize, coupled with the reactive aldehyde group, could lead to the development of functional polymers with applications in coatings, adhesives, and as solid supports for catalysts or reagents.

Conclusion

6-Ethenylpyridine-2-carbaldehyde is a molecule with considerable untapped potential. While its dedicated synthesis and characterization are not extensively reported in the current literature, established synthetic methodologies for related compounds provide a clear path for its preparation. The convergence of a reactive aldehyde, a polymerizable vinyl group, and a coordinating pyridine ring within a single molecule makes it a highly versatile platform for chemical innovation. Further research into the synthesis, properties, and applications of this compound is warranted and is expected to yield novel discoveries in both drug development and materials science.

References

-

Exploring 2-Vinylpyridine's Role in Advanced Polymer Science. (n.d.). Retrieved from [Link]

-

Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pyridine-2-Carboxaldehyde | Properties, Uses, Safety, Supplier & Price in China. (n.d.). Retrieved from [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Russian Patent RU2198875C2.

-

4H-Pyrano[2,3-B]pyridine. (n.d.). PubChem. Retrieved from [Link]

- Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (2024). ChemistryOpen, 13(3), e202400411.

- Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (2019). Macromolecules, 52(5), 1875–1894.

-

Pyridine-3-acraldehyde. (n.d.). PubChem. Retrieved from [Link]

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2005). Dalton Transactions, (15), 2545–2552.

- Preparation method of 2-pyridine carboxaldehyde. (n.d.). Chinese Patent CN105837637A.

- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2005). Dalton Transactions, (15), 2545–2552.

-

Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. (2020). Polymers, 12(11), 2633.

- Poly(vinyl pyridine)s: A Versatile Polymer in Catalysis. (2024).

- Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. (2012). Organic Letters, 14(18), 4758–4761.

- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2021). Polymers, 13(16), 2735.

- Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. (2021). Dalton Transactions, 50(31), 10831–10841.

-

Pyridine. (n.d.). Sunrise Group. Retrieved from [Link]

-

Pyridine, 4-ethyl-3-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2024). Critical Reviews in Analytical Chemistry, 54(3), 599–616.

- Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. (2021). International Journal of Molecular Sciences, 22(16), 8758.

-

Vortioxetine 3,4-isomer (USP). (n.d.). SynZeal. Retrieved from [Link]

Sources

- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 2. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. Pyridine-2-Carboxaldehyde | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: Unlocking the Biological Potential of Substituted Pyridine Carbaldehydes

An In-depth Technical Guide

Abstract

The pyridine ring is a quintessential heterocyclic scaffold in medicinal chemistry, integral to the structure of over 7,000 drugs.[1] Its unique electronic properties, hydrogen bonding capacity, and ability to engage in π–π stacking interactions make it a privileged core for designing bioactive molecules.[1] When functionalized with a carbaldehyde group, the resulting pyridine carbaldehydes become versatile precursors for a vast array of derivatives with significant therapeutic potential. These derivatives, including Schiff bases, thiosemicarbazones, chalcones, and carboxamides, have demonstrated a remarkable spectrum of biological activities, including potent antifungal, anticancer, antimicrobial, and antioxidant effects. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted pyridine carbaldehydes and their derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The Pyridine Carbaldehyde Core: A Gateway to Bioactivity

Pyridine carbaldehydes are organic compounds featuring a pyridine ring substituted with a formyl (-CHO) group.[2] The position of the aldehyde group (at C-2, C-3, or C-4) significantly influences the molecule's reactivity and subsequent biological profile. The true versatility of this scaffold lies in the reactivity of the aldehyde, which readily undergoes condensation reactions with various nucleophiles, particularly primary amines, to form a diverse range of derivatives.[2] This synthetic accessibility allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]

The general workflow for leveraging this scaffold, from initial synthesis to biological validation, involves a multi-step process. It begins with the synthesis of a library of derivatives, followed by a cascade of screening assays to identify lead compounds for further investigation.

Antimicrobial Activity

Beyond specialized antifungal and anticancer roles, various pyridine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

-

Schiff Bases and Hydrazones: Numerous reports highlight the synthesis of pyridine-based Schiff bases and hydrazones with significant antimicrobial properties, often comparable to standard antibiotics like streptomycin. [3][4]* Chalcones: Pyridine-based chalcones, synthesized via Claisen-Schmidt condensation, also show notable antibacterial and antifungal activity. [5][6]The presence of the α,β-unsaturated keto functional group is believed to be responsible for their antimicrobial action. [6] The activity of these compounds is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with cell wall synthesis and other vital cellular processes.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key research area. Pyridine-based chalcones have been identified as promising antioxidant candidates. In one study, several synthesized chalcones showed potent antioxidant activity in ferrous ion chelating (FIC) and Trolox equivalent antioxidant capacity (TEAC) assays. [7]Specifically, a derivative with a meta-methoxy substitution was the most potent in the FIC test, while others with ortho-hydroxyl and fluorine groups also outperformed the quercetin standard. [7]

| Compound Class | Primary Activity | Key Target/Mechanism | Example IC50/EC50 Values | References |

|---|---|---|---|---|

| Phenylhydrazones | Antifungal | Succinate Dehydrogenase (SDH) Inhibition | 1a : 0.870–3.26 µg/mL (EC50) | [8] |

| Carboxamides | Antifungal | Succinate Dehydrogenase (SDH) Inhibition | 3f : 5.6 mg/L (IC50 vs. SDH) | [9] |

| Thiosemicarbazones | Anticancer | Ribonucleotide Reductase Inhibition | 5-Et-amino : 1.0 µM (IC50 vs. Reductase) | [10] |

| Thiosemicarbazones | Anticancer | General Cytotoxicity | 1 : 3.36 to 21.35 µM (IC50 vs. cell lines) | [11] |

| Chalcones | Antioxidant | Ferrous Ion Chelating | 3e : 16.53 µg/mL (EC50) | [7] |

| Chalcones | Antioxidant | TEAC | 3g : 4.82 µg/mL | [7]|

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing the potential of new pyridine carbaldehyde derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is based on the mycelium linear growth rate method, commonly used to assess activity against phytopathogenic fungi. [8] Objective: To determine the half-maximal effective concentration (EC50) of a test compound required to inhibit fungal mycelial growth.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solutions of test compounds in DMSO

-

Fungal strains (e.g., A. solani, F. solani) [8]* Sterile Petri dishes (9 cm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to 50-60°C.

-

Compound Incorporation: Add appropriate volumes of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.5, 1, 5, 10, 50 µg/mL). Also prepare a solvent control plate containing only DMSO and a blank control plate with no additives.

-

Plating: Pour the PDA-compound mixtures into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates at 25 ± 1°C in the dark.

-

Measurement: When the mycelial growth in the blank control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

-

EC50 Determination: Plot the inhibition percentage against the log of the compound concentration. Use regression analysis to calculate the EC50 value.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen anticancer compounds. [12] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116) [11][12]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

Substituted pyridine carbaldehydes are exceptionally versatile chemical scaffolds that serve as a foundation for a wide range of biologically active compounds. The ease of their derivatization, particularly into thiosemicarbazones, carboxamides, and chalcones, has yielded potent antifungal, anticancer, and antimicrobial agents. Key mechanisms, such as the inhibition of critical enzymes like ribonucleotide reductase and succinate dehydrogenase, are well-established and provide a rational basis for further drug design.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitution patterns to enhance specificity and reduce off-target effects. The development of metal-based drugs using pyridine carbaldehyde ligands is a particularly promising avenue, as chelation can introduce new mechanisms of action and overcome resistance. [13][14]As our understanding of the structure-activity relationships deepens, these pyridine-based compounds will undoubtedly continue to be a rich source of lead candidates for tackling pressing challenges in human health and agriculture.

References

-

He, M., Yin, J., Wang, Y., Li, Y., Song, B., & Hu, D. (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. Journal of Agricultural and Food Chemistry. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Kojima, H., Nakayama, T., & Ichiba, T. (2000). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Nihon Noyaku Gakkaishi. [Link]

-

Beckford, F. A., Shaloski, M., Le, T., & Tsvetkova, Y. (2015). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Sci-Hub. [Link]

-

Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

-

Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2012). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. ResearchGate. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Wu, J., Yang, T., Wang, X., Li, W., Pang, M., Sun, H., Liang, H., & Yang, F. (2021). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions. [Link]

-

Gîrd, C. E., Bîcu, E., & Mangalagiu, I. I. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

-

de Fátima, A., Modolo, L. V., & Figueredo, L. J. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

-

Singh, R., Kaur, H., & Kumar, K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Khan, I., Zaib, S., Batool, S., Niaz, H., Iqbal, J., & Halim, S. A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

-

Gîrd, C. E., Bîcu, E., & Mangalagiu, I. I. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Ali, A. M., Abd-Elzaher, M. M., & El-Newehy, M. H. (2010). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. ResearchGate. [Link]

-

Moore, E. C., Booth, B. A., & Sartorelli, A. C. (1971). Inhibition of deoxyribonucleotide synthesis by pyridine carboxaldehyde thiosemicarbazones. Cancer Research. [Link]

-

Habib, S. I., Khan, S. A., & Siddiqui, N. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. ResearchGate. [Link]

-

Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1977). Structure-function Relationships for a New Series of pyridine-2-carboxaldehyde Thiosemicarbazones on Ribonucleotide Reductase Activity and Tumor Cell Growth in Culture and in Vivo. Biochemical Pharmacology. [Link]

-

Habib, S. I., Khan, S. A., & Siddiqui, N. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Scholars Research Library. [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Semantic Scholar. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Journal of the Mexican Chemical Society. [Link]

-

Castiñeiras, A., Bermejo, E., & West, D. X. (1998). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2][NCS]. PubMed. [Link]

-

Various Authors. (2023). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. ResearchGate. [Link]

-

Sadawarte, G. P., Rajput, J. D., Kale, A. D., Phase, R. P., & Jagrut, V. B. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. [Link]

-

Castiñeiras, A., Bermejo, E., & West, D. X. (1998). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. [Link]

-

Kumar, A., Chawla, G., & Mehra, R. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Future Medicinal Chemistry. [Link]

-

Bobkova, L., Zholobak, N., & Kholin, Y. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. [Link]

- Sartorelli, A. C., & Lin, T. S. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

Gouda, M. A., & Helal, M. H. (2015). Synthesis and antioxidant evaluation of some new pyridines. Semantic Scholar. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 6-Ethenylpyridine-2-carbaldehyde

Abstract

6-Ethenylpyridine-2-carbaldehyde is a bifunctional organic compound featuring both a reactive aldehyde and a conjugated ethenyl (vinyl) group. This unique structural arrangement presents a rich landscape for a variety of chemical transformations, making it a potentially valuable, albeit under-explored, building block in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive exploration of the predicted reaction mechanisms of 6-ethenylpyridine-2-carbaldehyde, drawing upon established principles of organic chemistry and the known reactivity of its constituent functional moieties: pyridine-2-carbaldehyde and 2-vinylpyridine. We will delve into the selective reactivity of each functional group, the potential for competitive reactions, and the exciting possibilities of tandem and intramolecular cyclization reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Introduction and Synthesis

6-Ethenylpyridine-2-carbaldehyde, also known as 6-vinyl-2-formylpyridine, possesses two electronically distinct reactive sites: the electrophilic carbonyl carbon of the aldehyde and the Michael acceptor characteristics of the vinyl group, which is activated by the electron-withdrawing pyridine ring. The pyridine nitrogen also introduces the potential for metal coordination, further expanding its synthetic utility.

While dedicated synthetic procedures for 6-ethenylpyridine-2-carbaldehyde are not extensively documented in the literature, its preparation can be envisaged through established transformations. A plausible synthetic approach involves the ozonolysis of a precursor such as 2,6-divinylpyridine, selectively oxidizing one of the vinyl groups to the corresponding aldehyde. Conversely, palladium-catalyzed cross-coupling reactions, such as the Heck or Stille coupling, could be employed to introduce the ethenyl group onto a suitable 6-substituted-pyridine-2-carbaldehyde derivative.

Reaction Mechanisms at the Aldehyde Functionality

The aldehyde group in 6-ethenylpyridine-2-carbaldehyde is a classic electrophilic center, susceptible to attack by a wide array of nucleophiles.[1] The proximity of the pyridine nitrogen can influence the reactivity of the carbonyl group through inductive effects and potential chelation of reagents.

Nucleophilic Addition Reactions

A primary reaction pathway for the aldehyde is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.[1]

Mechanism of Nucleophilic Addition to the Aldehyde

Caption: Generalized mechanism of nucleophilic addition to the aldehyde.

Common nucleophiles for this transformation include:

-

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion to the carbonyl carbon, reducing the aldehyde to the corresponding primary alcohol, (6-ethenylpyridin-2-yl)methanol.

-

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These carbon-based nucleophiles react with the aldehyde to form new carbon-carbon bonds, yielding secondary alcohols.

-

Amines: Primary amines react with the aldehyde to form imines (Schiff bases), which are versatile intermediates in their own right and can act as bidentate ligands for metal complexes.[1][2]

Representative Protocol: Schiff Base Formation

This protocol describes the formation of a Schiff base from 6-ethenylpyridine-2-carbaldehyde and a primary amine.

Materials:

-

6-Ethenylpyridine-2-carbaldehyde

-

Primary amine (e.g., aniline)

-

Anhydrous ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 6-ethenylpyridine-2-carbaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the primary amine (1.05 eq) to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reaction Mechanisms at the Ethenyl Group

The ethenyl group at the 6-position of the pyridine ring is an electron-deficient alkene due to the electron-withdrawing nature of the aromatic heterocycle. This makes it susceptible to attack by nucleophiles in a conjugate or Michael-type addition.[3][4]

Michael Addition

In a Michael addition, a soft nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion, which is subsequently protonated.[5][6]

Mechanism of Michael Addition to the Ethenyl Group

Caption: Generalized mechanism of Michael addition.

Suitable nucleophiles for Michael addition to 2-vinylpyridine analogues include:

-

Enolates derived from 1,3-dicarbonyl compounds.

-

Amines and thiols.

-

Organocuprates (Gilman reagents).

Cycloaddition Reactions